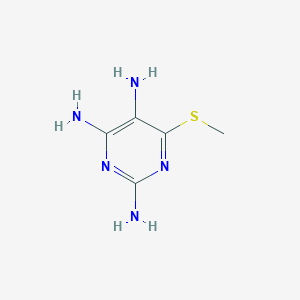](/img/structure/B14749957.png)
RuCl[(R,R)-Tsdpen](p-cymene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RuCl(R,R)-Tsdpen is a chiral diamine ligand complexed with ruthenium. This compound is known for its application in asymmetric hydrogenation reactions, making it a valuable catalyst in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RuCl(R,R)-Tsdpen involves the reaction of ruthenium chloride with (R,R)-Tsdpen and p-cymene. The reaction typically takes place under inert conditions to prevent oxidation and degradation of the compound. The product is usually obtained as an orange to brown powder or crystals .
Industrial Production Methods
These suppliers ensure the compound’s purity and provide it for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
RuCl(R,R)-Tsdpen primarily undergoes asymmetric hydrogenation reactions. It is used as a catalyst in the hydrogenation of quinolines, N-alkyl ketimines, and hydroxy arylaldehydes .
Common Reagents and Conditions
The compound is often used in combination with hydrogen gas under mild conditions. The presence of the chiral diamine ligand (R,R)-Tsdpen enhances the enantioselectivity of the hydrogenation process .
Major Products Formed
The major products formed from these reactions are enantioselective hydrogenated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Applications De Recherche Scientifique
RuCl(R,R)-Tsdpen has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which RuCl(R,R)-Tsdpen exerts its effects involves the coordination of the chiral diamine ligand (R,R)-Tsdpen to the ruthenium center. This coordination enhances the enantioselectivity of the hydrogenation process. The p-cymene ligand stabilizes the ruthenium complex, allowing it to effectively catalyze the hydrogenation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- RuCl(S,S)-Tsdpen
- RuCl(R,R)-FsDPEN
- RuCl(S,S)-TsDPEN
- RuCl(R,R)-TsDPEN
Uniqueness
RuCl(R,R)-Tsdpen is unique due to its high enantioselectivity in hydrogenation reactions. The (R,R)-Tsdpen ligand provides a chiral environment that enhances the selectivity of the catalytic process, making it more efficient compared to other similar compounds .
Propriétés
Formule moléculaire |
C31H35ClN2O2RuS |
|---|---|
Poids moléculaire |
636.2 g/mol |
Nom IUPAC |
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m1.../s1 |
Clé InChI |
AZFNGPAYDKGCRB-AGEKDOICSA-M |
SMILES isomérique |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.[Cl-].[Ru+2] |
SMILES canonique |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.[Cl-].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B14749881.png)
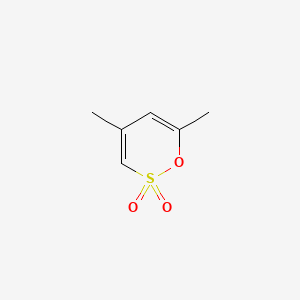
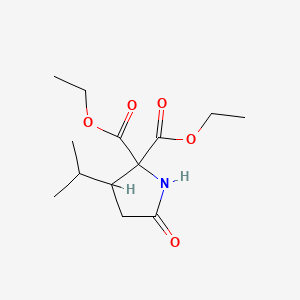
![1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B14749894.png)

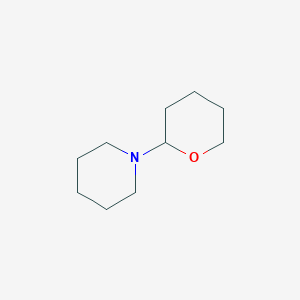
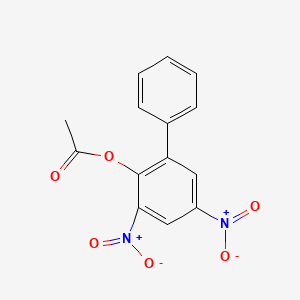

![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
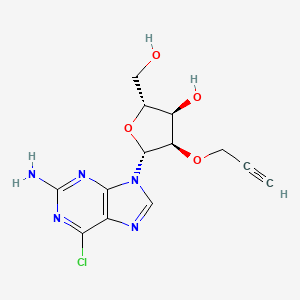
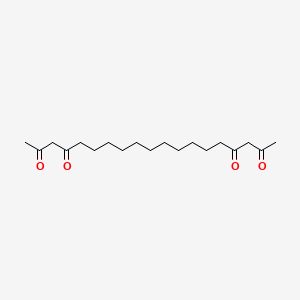
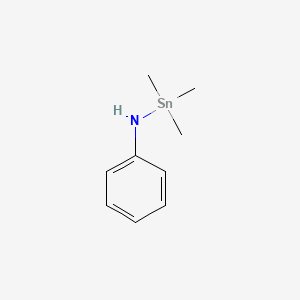
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
